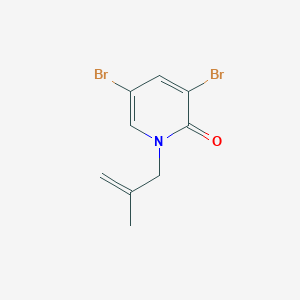![molecular formula C8H11BrN2O B6631319 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, also known as BME, is a chemical compound with potential applications in scientific research. It is a pyridine derivative with a hydroxyl group and an amino group attached to the pyridine ring. BME has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's mechanism of action is not fully understood, but it is believed to involve the formation of metal complexes with the pyridine ring. These complexes can then interact with biological molecules, such as enzymes and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been shown to have several biochemical and physiological effects, including the ability to inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It can also induce cell death in cancer cells and inhibit the growth of tumors in animal models. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been found to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's advantages for lab experiments include its fluorescent properties, which make it useful for detecting metal ions in biological samples. It is also relatively easy to synthesize and purify, making it accessible for researchers. However, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for research on 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, including its potential as an anticancer agent and its ability to inhibit enzymes involved in inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's potential as a fluorescent probe for detecting metal ions in biological samples also warrants further investigation.
Méthodes De Synthèse
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol can be synthesized using different methods, including the reaction of 2-amino-5-bromo-6-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. Other methods involve the use of different reagents and solvents.
Applications De Recherche Scientifique
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has several potential applications in scientific research, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It can also be used as a ligand for metal complexes and as a building block for the synthesis of other compounds. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been studied for its potential as an anticancer agent and for its ability to inhibit enzymes involved in inflammation.
Propriétés
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-7(9)2-3-8(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBTCGVPKYYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)


![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)
